molecular formula C20H24FN3O2S B2486679 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide CAS No. 946248-54-0

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide

Cat. No.: B2486679
CAS No.: 946248-54-0
M. Wt: 389.49
InChI Key: WSBFAJPJBBLUSC-UHFFFAOYSA-N
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Description

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide is a complex organic compound that features a combination of azepane, thiophene, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and thiophene intermediates, followed by their coupling with a fluorophenyl ethanediamide derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide

Uniqueness

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide is unique due to its combination of azepane, thiophene, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-16-5-7-17(8-6-16)23-20(26)19(25)22-13-18(15-9-12-27-14-15)24-10-3-1-2-4-11-24/h5-9,12,14,18H,1-4,10-11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFAJPJBBLUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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